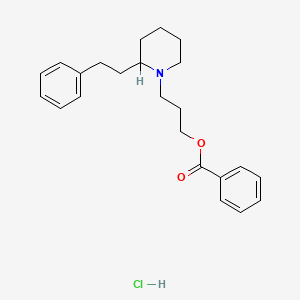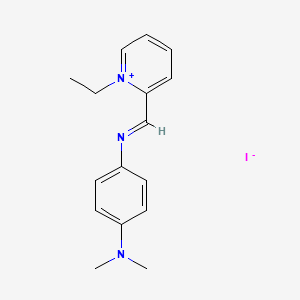
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium ring substituted with a dimethylamino group and an imino group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-ethylpyridinium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Amino-substituted pyridinium compounds.
Substitution: Pyridinium salts with different halide ions.
Scientific Research Applications
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anti-cancer agent and as a component in drug delivery systems.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity and leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A widely used antimicrobial agent.
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridinium ring with a dimethylamino and imino group makes it a versatile compound for various applications .
Properties
CAS No. |
76031-42-0 |
|---|---|
Molecular Formula |
C16H20IN3 |
Molecular Weight |
381.25 g/mol |
IUPAC Name |
4-[(1-ethylpyridin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C16H20N3.HI/c1-4-19-12-6-5-7-16(19)13-17-14-8-10-15(11-9-14)18(2)3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HJAAFHPIJQKRIK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=NC2=CC=C(C=C2)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


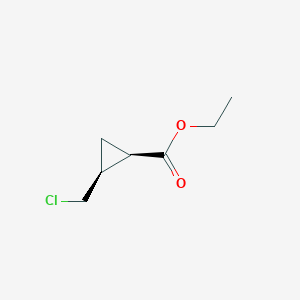


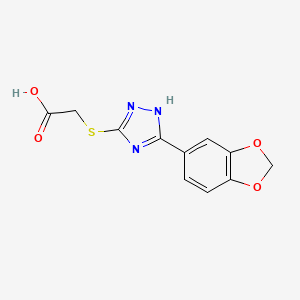
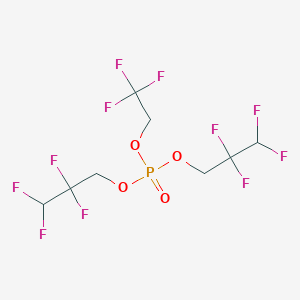
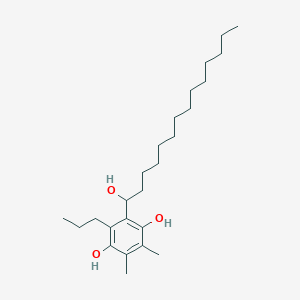

![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

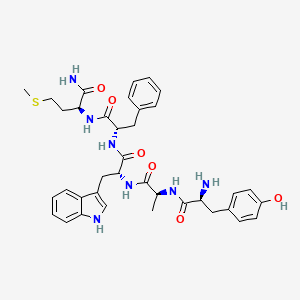

![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

